molecular formula C6H4N2O6 B193598 3,5-Dinitrocatechol CAS No. 7659-29-2

3,5-Dinitrocatechol

Cat. No.: B193598
CAS No.: 7659-29-2
M. Wt: 200.11 g/mol
InChI Key: VDCDWNDTNSWDFJ-UHFFFAOYSA-N
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Description

3,5-Dinitrocatechol is a potent catechol O-methyltransferase (COMT) inhibitor (IC50 = 12 nM). It is selective for COMT over tyrosine hydroxylase, dopamine β-hydroxylase, dopamine decarboxylase, monoamine oxidase A (MAO-A), and MAO-B (IC50s = >14 μM for all). 3,5-Dintrocatechol (30 mg/kg), in combination with L-DOPA and carbidopa, reduces 3-O-methyldopa (3-OMD) levels in rat serum, compared with control animals receiving only L-DOPA and carbidopa. Chronic administration of this compound (15 mg/kg per day for seven days) induces COMT-dependent thermal hyperalgesia and increases preference for dark in a light/dark preference test, indicating anxiety-like behavior, in rats, effects that can be prevented by the β-adrenergic receptor antagonist propranolol.
OR 486 is an anti-inflammatory agent used in the treatment of rheumatoid arthritis and osteoarthritis. Entacapone impurity.
An impurity of Entacapone. Entacapone is a medication commonly used in combination with other medications for the treatment of Parkinson's disease.

Biochemical Analysis

Biochemical Properties

3,5-Dinitrocatechol is known to interact with the enzyme Catechol O-methyltransferase (COMT) . This interaction is significant as COMT plays a major role in the metabolism of catecholamines, neurotransmitters that play key roles in various physiological functions .

Cellular Effects

It has been suggested that it may influence cell function by interacting with COMT, thereby affecting the metabolism of catecholamines . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with COMT . By inhibiting this enzyme, it can affect the metabolism of catecholamines, potentially leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

It has been suggested that its effects may vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with dosage . For example, it has been reported that the compound can sensitize mice to pain, suggesting potential adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathway of catecholamines, where it interacts with the enzyme COMT . This interaction could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its interaction with COMT, it is possible that it may be transported to sites where this enzyme is present .

Subcellular Localization

Given its interaction with COMT, it may be localized to areas of the cell where this enzyme is present

Properties

IUPAC Name

3,5-dinitrobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O6/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCDWNDTNSWDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227391
Record name 3,5-Dinitrocatechol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56463318
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

7659-29-2
Record name 3,5-Dinitrocatechol
Source CAS Common Chemistry
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Record name OR486
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dinitrocatechol
Source DrugBank
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Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 3,5-Dinitrocatechol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dinitrobenzene-1,2-diol
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Record name 3,5-DINITROCATECHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 3,5-Dinitrocatechol (3,5-DNC) acts as a potent inhibitor of the enzyme catechol-O-methyltransferase (COMT). [, , , ] COMT is responsible for catalyzing the transfer of a methyl group from S-adenosyl methionine (SAM) to catecholamines, like dopamine, norepinephrine, and epinephrine, inactivating these neurotransmitters. By inhibiting COMT, 3,5-DNC prevents the breakdown of catecholamines, leading to increased levels in the synapse. [, , ] This has implications for various physiological processes, particularly in the nervous system.

ANone: * Molecular Formula: C6H4N2O6* Molecular Weight: 216.10 g/mol* Spectroscopic Data: While the provided research articles do not detail specific spectroscopic data, 3,5-DNC can be characterized by techniques like NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and Mass Spectrometry. These would reveal information about its structure, functional groups, and fragmentation patterns.

A: 3,5-DNC itself is not generally used for its catalytic properties. Instead, it acts as an inhibitor of the enzyme COMT. [, , , ] As such, its applications are primarily focused on research related to COMT activity, catecholamine metabolism, and related neurological processes.

A: Yes, computational chemistry has been utilized to study 3,5-DNC. Researchers have employed molecular docking studies to understand the binding interactions between 3,5-DNC and the active site of COMT. [, , , , ] These simulations provide insights into the molecular basis of inhibition and guide the development of potentially more selective COMT inhibitors.

A: Studies examining the structure-activity relationship of 3,5-DNC and its derivatives have revealed key structural features essential for COMT inhibition. The presence of the catechol moiety (two hydroxyl groups on an aromatic ring) is crucial for binding to the enzyme's active site. [] Additionally, the nitro groups at positions 3 and 5 on the aromatic ring contribute significantly to the inhibitory potency of 3,5-DNC. [] Modifications to these groups can alter the compound's affinity for COMT and its inhibitory activity.

ANone: The research papers provided do not explicitly address the stability and formulation of 3,5-DNC. Further research is needed to explore its stability under various storage conditions, optimal formulations to enhance its solubility and bioavailability, and potential strategies for targeted delivery.

A: 3,5-DNC has demonstrated efficacy in both in vitro enzyme assays and in vivo animal models. In enzyme assays, it effectively inhibits COMT activity, preventing the breakdown of catecholamines. [, , , ] In animal models, 3,5-DNC administration has been shown to increase catecholamine levels and produce behavioral effects consistent with enhanced dopaminergic transmission. [] For example, in a rat model of catalepsy, 3,5-DNC potentiated the anti-catatonic effects of L-DOPA, a precursor to dopamine. [] These findings suggest that 3,5-DNC holds promise as a tool for investigating catecholamine function and potentially as a therapeutic agent in conditions associated with catecholamine deficiencies.

ANone: Researchers employ various analytical methods to study 3,5-DNC. Common techniques include:

  • High-Performance Liquid Chromatography (HPLC): This technique separates and quantifies 3,5-DNC in complex mixtures based on its chemical properties. It is often coupled with electrochemical detection methods to achieve high sensitivity. []
  • Spectrophotometry: This method exploits the light absorption properties of 3,5-DNC to determine its concentration in solution. [, , , , , ]
  • Mass Spectrometry: This technique measures the mass-to-charge ratio of ions, allowing for the identification and quantification of 3,5-DNC and its metabolites. []

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